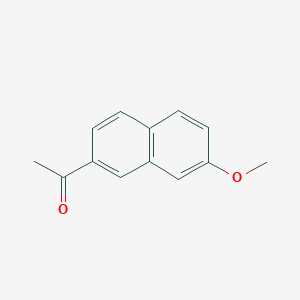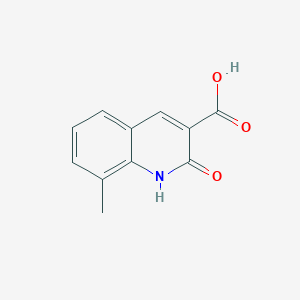![molecular formula C12H15N3 B11899699 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole CAS No. 66536-70-7](/img/structure/B11899699.png)
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a triazole ring fused with a benzene ring and a cyclohexyl group attached to the nitrogen atom of the triazole ring. It is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with ortho-nitrobenzyl bromide followed by reduction and cyclization can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral properties.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and materials for electronic devices
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole: Lacks the cyclohexyl and benzene rings, making it less hydrophobic and less bulky.
1-Phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a cyclohexyl group, affecting its chemical reactivity and biological activity.
1-Benzyl-1H-1,2,3-triazole: Features a benzyl group, which influences its solubility and interaction with biological targets
Uniqueness: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is unique due to its combination of a cyclohexyl group and a fused benzene-triazole ring system. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can enhance its interaction with biological targets and its stability in various applications .
Propriétés
Numéro CAS |
66536-70-7 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
1-cyclohexylbenzotriazole |
InChI |
InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2 |
Clé InChI |
CQIAJKGKHAGBJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)



![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)


![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)
![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)


